2-[2-({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID
Overview
Description
2-[2-({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID is a complex organic compound with a unique structure that includes a thienyl group, a cyclohexylamino group, and an oxoethoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID typically involves multiple steps, starting with the preparation of the thienyl and cyclohexylamino intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, ethyl acetate, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID include other thienyl and cyclohexylamino derivatives, such as:
- 2-[2-({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-METHYL-5-ETHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID
- 2-[2-({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]PROPIONIC ACID
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the spatial arrangement of atoms make it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-[[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino]-2-oxoethoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-3-13-11(2)26-18(20-14(21)9-25-10-15(22)23)16(13)17(24)19-12-7-5-4-6-8-12/h12H,3-10H2,1-2H3,(H,19,24)(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWNDVGJKZWVLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2CCCCC2)NC(=O)COCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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